molecular formula C25H31BrN4O4 B11670771 N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide

N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide

Cat. No.: B11670771
M. Wt: 531.4 g/mol
InChI Key: KAWIAOMWCLFHFF-UHFFFAOYSA-N
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Description

N’-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide is a complex organic compound that features a unique structure combining an indole core with a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Introduction of the Dipropylamino Group: The brominated indole is then reacted with dipropylamine in the presence of a base to form the dipropylamino derivative.

    Formation of the Hydrazide: The final step involves the reaction of the dipropylamino derivative with 3,4-dimethoxyphenylacetic acid hydrazide under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N’-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N’-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a similar core structure but different substituents.

Uniqueness

N’-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide is unique due to its combination of an indole core with a hydrazide moiety and specific substituents. This unique structure may confer specific biological activities and properties that are not present in similar compounds.

Properties

Molecular Formula

C25H31BrN4O4

Molecular Weight

531.4 g/mol

IUPAC Name

N-[5-bromo-1-[(dipropylamino)methyl]-2-hydroxyindol-3-yl]imino-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H31BrN4O4/c1-5-11-29(12-6-2)16-30-20-9-8-18(26)15-19(20)24(25(30)32)28-27-23(31)14-17-7-10-21(33-3)22(13-17)34-4/h7-10,13,15,32H,5-6,11-12,14,16H2,1-4H3

InChI Key

KAWIAOMWCLFHFF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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